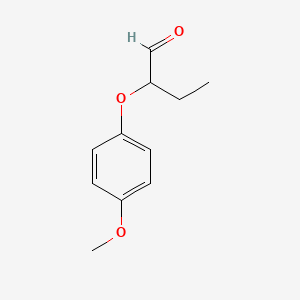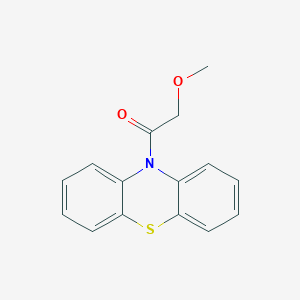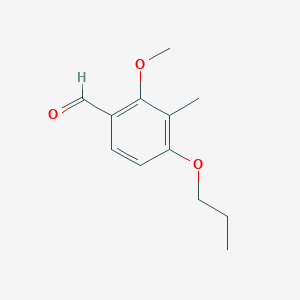
2-Methoxy-3-methyl-4-propoxy-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methyl-4-propoxy-benzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, characterized by the presence of methoxy, methyl, and propoxy groups attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde typically involves the reaction of 3-methyl-4-propoxybenzaldehyde with methoxy reagents under controlled conditions. One common method is the alkylation of 3-methyl-4-propoxybenzaldehyde using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3-methyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy, methyl, and propoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Methoxy-3-methyl-4-propoxy-benzoic acid.
Reduction: 2-Methoxy-3-methyl-4-propoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-methyl-4-propoxy-benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy, methyl, and propoxy groups may also influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the propoxy group.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but has an ethoxy group instead of a propoxy group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a hydroxy group instead of a methyl group.
Uniqueness
2-Methoxy-3-methyl-4-propoxy-benzaldehyde is unique due to the combination of methoxy, methyl, and propoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
820237-56-7 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-4-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-4-7-15-11-6-5-10(8-13)12(14-3)9(11)2/h5-6,8H,4,7H2,1-3H3 |
Clave InChI |
IBLSRZXDJNZBQC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C(=C(C=C1)C=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




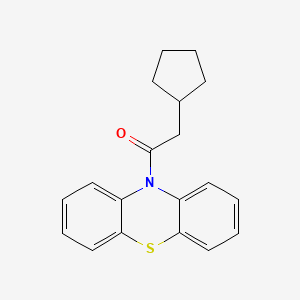
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
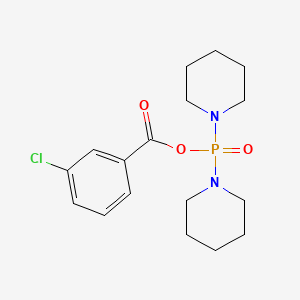
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
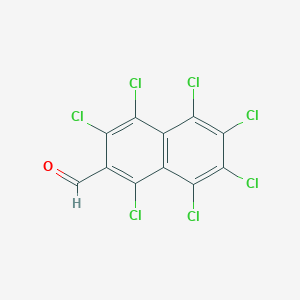
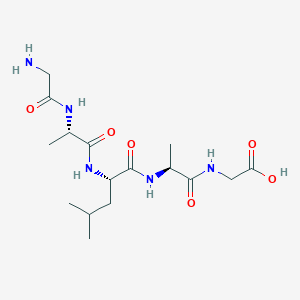
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
